N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromofuran-2-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets . For instance, some indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that the 2h-1,2,3-triazole moiety in the compound can undergo various reactions, including cyclization . This could potentially lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds with a 1,3-diazole ring have been found to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound could potentially have a broad range of effects .
Action Environment
It is known that the stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a yellow crystalline solid with good thermal and chemical stability . It is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide . It can serve as a fluorescent probe for staining DNA and RNA in biological samples .
Cellular Effects
Indole derivatives, which share a similar structure to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that the compound was prepared by a nitrosoarene-alkyne cycloaddition reaction . This suggests that it may interact with biomolecules through similar cycloaddition reactions.
Temporal Effects in Laboratory Settings
It is known that the compound has good thermal and chemical stability , suggesting that it may have a long shelf-life and could be suitable for long-term studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromofuran-2-carboxamide typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide reacts with an alkyne to form the triazole ring.
Introduction of the furan ring: The furan ring can be introduced through a bromination reaction, where a furan derivative is brominated to form 5-bromofuran.
Coupling of the triazole and furan rings: The triazole and furan rings are then coupled through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-5-bromofuran-2-carboxamide: Similar structure but with a different triazole isomer.
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorofuran-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromofuran-2-carboxamide is unique due to the specific combination of the triazole and furan rings, along with the bromine atom and carboxamide group. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
5-bromo-N-[2-(triazol-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O2/c10-8-2-1-7(16-8)9(15)11-5-6-14-12-3-4-13-14/h1-4H,5-6H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVYNQVIBOYTMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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